Methyl 5-methoxypentanoate Methyl 5-methoxypentanoate
Brand Name: Vulcanchem
CAS No.: 52546-36-8
VCID: VC3879812
InChI: InChI=1S/C7H14O3/c1-9-6-4-3-5-7(8)10-2/h3-6H2,1-2H3
SMILES: COCCCCC(=O)OC
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

Methyl 5-methoxypentanoate

CAS No.: 52546-36-8

Cat. No.: VC3879812

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methoxypentanoate - 52546-36-8

Specification

CAS No. 52546-36-8
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name methyl 5-methoxypentanoate
Standard InChI InChI=1S/C7H14O3/c1-9-6-4-3-5-7(8)10-2/h3-6H2,1-2H3
Standard InChI Key KXJQONGIRYVMNN-UHFFFAOYSA-N
SMILES COCCCCC(=O)OC
Canonical SMILES COCCCCC(=O)OC

Introduction

Chemical Identity and Structural Properties

Methyl 5-methoxypentanoate belongs to the class of aliphatic esters, featuring a linear carbon chain with ester and methoxy functional groups. Its IUPAC name, methyl 5-methoxypentanoate, reflects its structural configuration: a pentanoic acid derivative esterified with methanol and substituted with a methoxy group at the terminal carbon. Key physicochemical properties include:

PropertyValueSource
Density0.949 g/cm³
Boiling Point162°C
Flash Point51°C
Molecular Weight146.18 g/mol
LogP (Partition Coefficient)0.976

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and mass spectrometry, with its 1H^1\text{H}-NMR spectrum showing characteristic peaks for the methoxy group (δ\delta 3.3 ppm) and ester carbonyl (δ\delta 173 ppm) . The methoxy group enhances solubility in polar aprotic solvents, while the ester moiety contributes to reactivity in nucleophilic acyl substitution reactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Methyl 5-methoxypentanoate is typically synthesized via esterification of 5-methoxypentanoic acid with methanol under acidic catalysis. A seminal method by King et al. (1994) achieved a 90% yield by refluxing 5-methoxypentanoic acid with methanol and sulfuric acid at 65°C for 12 hours . Alternative routes include:

  • Transesterification: Reaction of 5-methoxypentanoic acid with methyl acetate in the presence of lipase enzymes, though yields are lower (\sim25%) .

  • Grignard Addition: Giese and Heuck (1980) demonstrated the use of a radical-based approach, coupling methoxyalkyl radicals with methyl acrylate, albeit with moderate efficiency .

Industrial Production

Industrial methods prioritize scalability and cost-effectiveness. Continuous flow reactors have been employed to optimize reaction parameters, reducing side products such as 5-methoxypentanoic acid (CAS 70160-05-3) . Synaptic Pharmaceutical Corporation’s patented process (US5767131 A1) utilizes a two-step sequence:

  • Methoxyalkylation: 5-Chloropentanoic acid is treated with sodium methoxide to introduce the methoxy group.

  • Esterification: The resultant acid is esterified with methanol under catalytic H2SO4\text{H}_2\text{SO}_4 .
    This method achieves a 95% yield, with purification via fractional distillation under reduced pressure .

Physicochemical and Reactivity Profile

Thermal Stability

The compound exhibits moderate thermal stability, decomposing above 200°C. Its flash point (51°C) necessitates cautious handling to avoid combustion .

Reactivity

  • Hydrolysis: In aqueous acidic or basic conditions, the ester hydrolyzes to 5-methoxypentanoic acid. For example, exposure to 1M NaOH at 25°C for 24 hours yields 85% conversion .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 5-methoxypentanol, a precursor for fragrances and plasticizers .

  • Nucleophilic Substitution: The methoxy group participates in SN2 reactions, enabling alkylation at the terminal carbon .

Applications in Research and Industry

Pharmaceutical Intermediates

Methyl 5-methoxypentanoate serves as a key intermediate in synthesizing bioactive molecules. For instance:

  • Azinomycin B: The methoxy-substituted naphthoic acid moiety in this antitumor antibiotic is derived from methyl 5-methoxypentanoate via polyketide synthase pathways .

  • Peptide Synthesis: Analogous esters, such as methyl 2-amino-5-(benzyloxy)pentanoate, are used to protect amino groups during solid-phase peptide synthesis.

Flavor and Fragrance Industry

The compound’s reduction product, 5-methoxypentanol, is a component in floral fragrances due to its sweet, herbaceous odor .

Polymer Chemistry

As a monomer, it contributes to polyester resins with enhanced flexibility, though commercial adoption remains limited .

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